The Natural Source and Technical Profile of (2E)-Leocarpinolide F
The Natural Source and Technical Profile of (2E)-Leocarpinolide F
For Immediate Release
This technical guide provides an in-depth overview of (2E)-Leocarpinolide F, a germacrane-type sesquiterpenoid. The document is intended for researchers, scientists, and drug development professionals, detailing the natural source, isolation protocols, chemical data, and cytotoxic activity of this compound.
Natural Source
(2E)-Leocarpinolide F is a naturally occurring compound isolated from the aerial parts of Sigesbeckia orientalis L.[1]. This plant, belonging to the Asteraceae family, has a history of use in traditional medicine for treating various inflammatory conditions. The genus Sigesbeckia is known to be a rich source of diverse sesquiterpenoids[2][3][4].
Physicochemical Properties
(2E)-Leocarpinolide F is a highly oxygenated germacrane-type sesquiterpenoid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₇ | [1] |
| Molecular Weight | 376.40 g/mol | [1] |
| Appearance | White amorphous powder | [1] |
| Optical Rotation | [α]²⁰D +8.0 (c 0.1, MeOH) | [1] |
| CAS Number | 2382907-32-4 |
Experimental Protocols
Isolation and Purification of (2E)-Leocarpinolide F
The isolation of (2E)-Leocarpinolide F from Sigesbeckia orientalis involves a multi-step extraction and chromatographic process. The dried and powdered aerial parts of the plant are first extracted with 95% ethanol. The resulting extract is then partitioned, and the ethyl acetate fraction is subjected to a series of chromatographic separations to yield the pure compound.
Detailed Protocol:
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Extraction: The air-dried and powdered aerial parts of Sigesbeckia orientalis (10 kg) were extracted three times with 95% EtOH at room temperature.
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Solvent Partitioning: The combined EtOH extracts were concentrated under reduced pressure to yield a crude extract. This extract was then suspended in H₂O and partitioned successively with petroleum ether and EtOAc.
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Column Chromatography (Silica Gel): The EtOAc-soluble fraction was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether/EtOAc (from 10:1 to 1:1, v/v) to yield several fractions.
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Column Chromatography (MCI gel CHP 20P): The fraction containing (2E)-Leocarpinolide F was further purified by column chromatography on MCI gel CHP 20P, eluting with a gradient of MeOH/H₂O (from 30:70 to 90:10, v/v).
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Preparative HPLC: Final purification was achieved by preparative HPLC on an ODS column with an appropriate solvent system to afford pure (2E)-Leocarpinolide F[1].
Spectroscopic Data
The structure of (2E)-Leocarpinolide F was elucidated using comprehensive spectroscopic analyses, including ¹H NMR, ¹³C NMR, and HRESIMS. The key data are presented below.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for (2E)-Leocarpinolide F in CDCl₃ [1]
| Position | δH (ppm, mult., J in Hz) | δC (ppm) |
| 1 | 134.5 | |
| 2 | 5.68 (dd, 10.0, 5.0) | 80.1 |
| 3 | 2.65 (m), 2.45 (m) | 38.2 |
| 4 | 138.9 | |
| 5 | 5.15 (d, 10.0) | 126.3 |
| 6 | 4.98 (d, 10.0) | 71.2 |
| 7 | 2.55 (m) | 48.5 |
| 8 | 5.50 (d, 10.0) | 78.9 |
| 9 | 2.30 (m), 2.15 (m) | 39.8 |
| 10 | 140.1 | |
| 11 | 130.5 | |
| 12 | 170.1 | |
| 13 | 1.90 (s) | 16.2 |
| 14 | 1.85 (s) | 20.5 |
| 15 | 1.80 (s) | 15.9 |
| 1' | 167.5 | |
| 2' | 6.85 (q, 7.0) | 138.5 |
| 3' | 1.88 (d, 7.0) | 14.5 |
| 4' | 128.8 | |
| 5' | 1.82 (s) | 12.1 |
| OCH₃ | 3.75 (s) | 51.8 |
Biological Activity
Cytotoxic Activity
(2E)-Leocarpinolide F has been evaluated for its in vitro cytotoxic activity against human cancer cell lines. The compound exhibited notable activity against the A549 (human lung adenocarcinoma) and MDA-MB-231 (human breast adenocarcinoma) cell lines.
Table 2: Cytotoxic Activity of (2E)-Leocarpinolide F [1]
| Cell Line | IC₅₀ (μM) | Positive Control (Adriamycin) IC₅₀ (μM) |
| A549 | 8.54 ± 0.72 | 0.85 ± 0.07 |
| MDA-MB-231 | 9.21 ± 0.85 | 1.23 ± 0.11 |
Signaling Pathways
While the specific signaling pathways affected by (2E)-Leocarpinolide F have not been fully elucidated in the primary literature, other germacrane-type sesquiterpenoids have been shown to modulate key inflammatory and cell survival pathways. For instance, related compounds have been found to inhibit the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer progression[5]. Furthermore, some germacranolides have been shown to target the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response[6]. The cytotoxic effects of (2E)-Leocarpinolide F may be mediated through similar mechanisms.
Conclusion
(2E)-Leocarpinolide F is a germacrane-type sesquiterpenoid with significant cytotoxic activity, naturally sourced from Sigesbeckia orientalis. The detailed isolation and characterization data provided in this guide offer a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the precise molecular mechanisms and signaling pathways affected by this compound is warranted to explore its full therapeutic potential.
References
- 1. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Germacrane Sesquiterpenoids as a New Type of Anticardiac Fibrosis Agent Targeting Transforming Growth Factor β Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic germacrane-type sesquiterpenes, pimarane-type diterpenes, and a naphthalene derivative from Wollastonia biflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Oxo-11αH-germacra-1(10) E,4Z-dien-12,6α-olide, a sesquiterpene from Artemisia sieversiana, attenuates lipopolysaccharide-induced inflammation via NF-κB/MAPK pathways and oxidative stress via ROS pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Germacrane-type sesquiterpenoids from the flowers of Chrysanthemum indicum with hepatoprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
